Product packaging for Bzodz-epyr(Cat. No.:CAS No. 422564-85-0)

Bzodz-epyr

Cat. No.: B12064986
CAS No.: 422564-85-0
M. Wt: 372.5 g/mol
InChI Key: RUVOQWMACBDQDK-UHFFFAOYSA-N
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Description

BzODZ-EPyr, systematically identified as 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, is a synthetic cannabinoid that was first detected in the illicit market of new psychoactive substances (NPS) . Its structure was determined through a comprehensive suite of spectroscopic methods, including gas chromatography/mass spectrometry (GC/MS), high-resolution mass spectrometry (GC/HRMS), ultra-high performance liquid chromatography/high-resolution tandem mass spectrometry (UHPLC/HRMS2), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . This detailed analytical characterization enables the reliable identification of this compound and its analogues in criminal seizures, making it a critical compound for forensic science research and public health protection. This compound is provided exclusively for Research Use Only (RUO). RUO products are in the laboratory phase of development and are tailored for scientific research applications, such as forensic analysis, toxicological profiling, and pharmaceutical research . They are not subject to the extensive validation and regulatory controls required for In Vitro Diagnostic (IVD) medical devices and are not intended for use in diagnostic procedures or for any personal use . Marketing claims or promotional activities that suggest clinical diagnostic applications are inconsistent with its RUO status . Researchers are provided with this high-purity material to support the development of cutting-edge analytical methods and to advance the understanding of synthetic cannabinoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O B12064986 Bzodz-epyr CAS No. 422564-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

422564-85-0

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)indol-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H24N4O/c1-2-8-18(9-3-1)16-22-24-23(28-25-22)20-17-27(15-14-26-12-6-7-13-26)21-11-5-4-10-19(20)21/h1-5,8-11,17H,6-7,12-16H2

InChI Key

RUVOQWMACBDQDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Research

General Principles of Bzodz-epyr Synthesis

The synthesis of this compound is rooted in the principles of constructing complex heterocyclic systems and appending various functional groups through targeted organic transformations. As a derivative of 5-(1H-indol-3-yl)-1,2,4-oxadiazole, its synthesis likely involves the formation of the indole (B1671886) ring system, the 1,2,4-oxadiazole (B8745197) ring, and the introduction of the benzyl (B1604629) group and the 2-(pyrrolidin-1-yl)ethyl chain. researchgate.net

General synthetic approaches for molecules containing indole and oxadiazole moieties often involve the construction of each heterocyclic system from simpler precursors, followed by coupling reactions or further functionalization. The specific sequence and choice of reactions are critical for achieving the desired connectivity and minimizing unwanted side products.

Multi-Step Organic Reaction Sequences for this compound Elaboration

The synthesis of this compound has been described as involving multi-step reactions. researchgate.net While a specific detailed reaction sequence for this compound itself was not fully detailed in the search results, the synthesis of related indole and indazole-3-carboxamides provides insight into the types of multi-step processes that might be employed for similar indole-based compounds. acs.org These related syntheses involved sequences such as alkylation of the heterocyclic core, followed by hydrolysis and amide coupling. acs.org

For an indole-based structure like this compound, a multi-step synthesis could potentially involve:

Formation of the indole core or functionalization of a pre-existing indole.

Construction of the 1,2,4-oxadiazole ring, possibly from a nitrile and a hydroxylamine (B1172632) derivative, or through other established oxadiazole synthesis methods.

Introduction of the benzyl group, likely through an alkylation or coupling reaction.

Attachment of the 2-(pyrrolidin-1-yl)ethyl chain, possibly via alkylation of the indole nitrogen or through a coupling strategy.

Each step in a multi-step synthesis requires careful optimization of reaction conditions, including reagents, solvents, temperature, and reaction time, to maximize yield and purity of intermediates and the final product. Techniques such as protection and deprotection of functional groups may also be necessary to ensure selective reactivity at desired positions.

Exploration of Synthetic Routes for Structural Analogues and Derivatives

The exploration of synthetic routes for structural analogues and derivatives of this compound is a common practice in chemical research to investigate the relationship between chemical structure and properties. researchgate.netacs.org Analogues of this compound have been synthesized, and some have shown affinity to specific receptors. researchgate.net The synthesis of analogues involves modifying the core structure or the appended groups.

Strategies for Modifying Core Structures

Strategies for modifying the core structure of this compound or its related indole scaffold can involve alterations to the indole ring itself, the 1,2,4-oxadiazole ring, or the positions of substitution. This could include:

Introducing substituents onto the indole ring at different positions (e.g., 4, 5, 6, or 7).

Modifying the 1,2,4-oxadiazole ring, such as changing the positions of the heteroatoms or substituents on the ring.

Replacing the indole core with a similar heterocyclic system, such as indazole, as seen in the synthesis of related carboxamides. acs.org

These modifications often require developing entirely new synthetic routes or adapting existing ones to accommodate the changes in chemical reactivity and steric hindrance introduced by the structural variations.

Stereoselective and Regioselective Synthesis Approaches

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules and their analogues, especially when dealing with chiral centers or potential for isomeric products. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgnih.govrsc.orgethz.chrsc.orgnih.gov

Regioselective Synthesis Approaches: Regioselectivity refers to the preference for bond formation at a specific atom in a molecule where multiple positions are possible. In the context of this compound synthesis and its analogues, regioselectivity is crucial when functionalizing the indole core or constructing the oxadiazole ring. For example, alkylation of substituted indoles or the formation of heterocyclic rings can potentially yield constitutional isomers. acs.orgorganic-chemistry.orgrsc.org Controlling regiochemistry often involves:

Choosing specific reagents or catalysts that favor reaction at one site over another. organic-chemistry.orgrsc.org

Employing protecting groups to block reactive sites temporarily.

Optimizing reaction conditions (e.g., temperature, solvent, concentration) to steer the reaction towards the desired product. organic-chemistry.org Studies on related indole and indazole synthesis have highlighted the role of base in the regiochemical outcome of alkylation reactions. acs.org

Stereoselective Synthesis Approaches: Stereoselectivity concerns the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. While the core structure of this compound as depicted does not show explicit chiral centers, modifications to create analogues might introduce them. handwiki.org Strategies for achieving stereoselectivity include:

Using chiral starting materials (chiral pool). ethz.ch

Employing chiral reagents or catalysts that influence the stereochemical outcome of a reaction (asymmetric synthesis). ethz.ch

Utilizing chiral auxiliaries, which are temporary chiral centers attached to the molecule to direct stereochemistry. ethz.ch

Implementing stereospecific reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. ethz.ch Examples from other syntheses demonstrate the use of chiral auxiliaries or specific reaction conditions to control stereochemical outcomes, such as in the stereoselective synthesis of dienes or macrocycles. organic-chemistry.orgbeilstein-journals.orgrsc.org These principles can be adapted for the synthesis of chiral analogues of this compound.

The combination of multi-step sequences with controlled regioselectivity and stereoselectivity allows for the precise construction of this compound and the systematic exploration of its structural analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been utilized in the structural confirmation of BzODZ-EPyr. nih.govurfu.ru These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assignment of specific signals to corresponding atoms in the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy provides insights into the types of hydrogen atoms present in the molecule, their relative numbers, and their connectivity based on spin-spin coupling patterns and chemical shifts. Analysis of the ¹H NMR spectrum of this compound allows for the identification of distinct proton environments within the benzyl (B1604629), oxadiazole, indole (B1671886), and pyrrolidine (B122466) moieties of the molecule. Chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and integration values (representing the relative number of protons giving rise to each signal) are crucial for assigning specific proton resonances to the proposed structure. While specific ¹H NMR data values for this compound were not extensively detailed in the search results, the technique's application confirms the presence and arrangement of hydrogen atoms consistent with the 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole structure. nih.govurfu.ru

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. Chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, providing valuable information about the functional groups and the hybridization state of carbon atoms. Analysis of the ¹³C NMR spectrum of this compound allows for the assignment of signals to the various carbon atoms in the benzyl, oxadiazole, indole, and pyrrolidine rings, as well as the ethyl linker. nih.govurfu.ru Similar to ¹H NMR, detailed ¹³C NMR chemical shift data for this compound were not provided in the search results, but its use is documented for structural confirmation. nih.govurfu.ru

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. broadinstitute.org Various MS techniques have been applied to characterize this compound, including GC/MS, GC/HRMS, and UHPLC/HRMS². nih.govurfu.ru

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

GC/MS is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). thermofisher.com In the analysis of this compound, GC is used to separate the compound from other components in a mixture, and the eluting compound is then introduced into the mass spectrometer for detection and characterization. nih.govurfu.ru GC/MS provides a total ion chromatogram (TIC) and a mass spectrum for each separated component. The mass spectrum of this compound obtained by GC/MS shows a molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation ions, which provide structural information. nih.govurfu.ru GC/MS is particularly useful for the analysis of volatile and semi-volatile organic compounds. thermofisher.com

High-Resolution Mass Spectrometry (GC/HRMS, UHPLC/HRMS²) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with separation techniques like Gas Chromatography (GC/HRMS) or Ultra-High Performance Liquid Chromatography (UHPLC/HRMS²), provides highly accurate mass measurements. nih.govurfu.ru This precise mass determination allows for the calculation of the elemental composition of the molecule and its fragment ions, which is crucial for confirming the molecular formula and differentiating between compounds with similar nominal masses. broadinstitute.org The use of GC/HRMS and UHPLC/HRMS² was instrumental in the identification and characterization of this compound, enabling the determination of its exact mass and elemental composition (C₂₃H₂₄N₄O). nih.govurfu.ruwikidata.orghandwiki.orgchemspider.com

Fragmentation Pathway Analysis (Electron Ionization and Collision-Induced Dissociation Modes)

Fragmentation pathway analysis using techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID) provides detailed structural information by breaking the molecule into smaller, characteristic fragment ions. nih.govurfu.ruwikidata.org

Electron Ionization (EI) is a hard ionization technique commonly used in GC/MS that imparts significant energy to the molecule, causing it to fragment extensively. spectroscopyonline.comresearchgate.net The pattern of fragmentation ions in the EI mass spectrum is unique to the compound and can be used for identification by comparison to spectral libraries. spectroscopyonline.com

Collision-Induced Dissociation (CID), a technique used in tandem mass spectrometry (MS/MS), involves the fragmentation of selected precursor ions by collision with neutral gas molecules. wikidoc.orgwikipedia.orgnih.govnih.govresearchgate.net This process converts kinetic energy into internal energy, leading to bond dissociation. wikidoc.orgwikipedia.org Analyzing the resulting fragment ions provides information about the structure of the precursor ion. wikidoc.orgwikipedia.org The peculiarities of mass-spectral fragmentation of this compound in both EI and CID modes have been studied to provide analytical characteristics for its identification. nih.govurfu.ru These fragmentation patterns serve as a fingerprint for the compound, aiding in its detection and identification in various matrices. nih.govurfu.ru

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique utilized to identify organic and some inorganic materials by measuring the absorption of infrared radiation at specific wavelengths. surfacesciencewestern.cominnovatechlabs.com This absorption corresponds to the vibrational frequencies of the bonds within the molecule, creating a unique "molecular fingerprint" for each compound. surfacesciencewestern.comuci.edu FT-IR is particularly useful for identifying the presence of specific functional groups within a molecule. innovatechlabs.com

In the characterization of this compound (3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole), FT-IR spectroscopy was employed as one of the key techniques for its identification. nih.gov By analyzing the pattern of infrared absorption peaks, researchers can gain insights into the types of chemical bonds and functional groups present in the this compound molecule, such as C-H, C=C, C=N, C-O, and N-H stretches and bends, which are characteristic of its indole, oxadiazole, benzyl, and pyrrolidine moieties. This spectroscopic data contributes significantly to confirming the proposed structure of the compound. nih.gov

This article focuses exclusively on the in vitro pharmacological research and molecular mechanisms associated with the chemical compound this compound, based on available scientific literature.

Pharmacological Research and Molecular Mechanisms in Vitro Focus

Receptor Binding and Activation Studies (In Vitro)

In vitro studies investigating Bzodz-epyr have focused on its interaction with cannabinoid receptors, specifically Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). These studies aim to determine how strongly the compound binds to these receptors (binding affinity) and its ability to activate them (functional efficacy).

Cannabinoid Receptor 1 (CB1) Binding Affinity and Functional Efficacy (In Vitro)

In vitro pharmacological evaluation of this compound has been conducted using cell lines, such as mouse AtT-20 neuroblastoma cells stably transfected with human CB1 receptors. nih.gov These studies utilize functional assays to assess the compound's efficacy at the CB1 receptor. This compound, among other cumyl-derived synthetic cannabinoids, has been evaluated for its potency and maximal effect at CB1 receptors in a fluorometric assay of membrane potential. nih.gov

Research indicates that cumyl-derived synthetic cannabinoids, including those structurally related to this compound, are potent and efficacious agonists at CB1 receptors in this in vitro assay. nih.gov Potency is typically expressed as an EC50 value, representing the concentration of the compound required to elicit half of the maximal effect. Efficacy is represented by the Emax value, indicating the maximal response achievable by the compound compared to a reference agonist. Studies have reported EC50 values for this class of compounds in the nanomolar range for CB1 activation. nih.gov The maximal effects observed were comparable to, or greater than, that of the reference efficacious CB1/CB2 agonist CP 55,940, indicating high efficacy at CB1 receptors. nih.gov

Table 1: In Vitro CB1 Receptor Activity (Representative Data from Literature)

Compound Class (including this compound)Assay TypeTarget ReceptorEC50 (nM)Emax (% of CP 55,940)
Cumyl-derived SCsFLIPR (Membrane Potential)CB10.43–12.3 nih.gov108–120% nih.gov
CP 55,940FLIPR (Membrane Potential)CB110.4 nih.gov100% (Reference) nih.gov
Δ9-THCFLIPR (Membrane Potential)CB1-Low efficacy nih.gov

Note: Specific EC50 and Emax values for this compound within the reported range for cumyl-derived SCs are detailed in the source literature.

Cannabinoid Receptor 2 (CB2) Binding Affinity and Functional Efficacy (In Vitro)

In addition to CB1, the in vitro pharmacological profile of this compound and related compounds has included evaluation at the CB2 receptor. Similar to CB1 studies, mouse AtT-20 neuroblastoma cells stably transfected with human CB2 receptors have been utilized for in vitro assessment. nih.gov Functional efficacy at CB2 receptors is also assessed using assays such as the fluorometric imaging plate reader (FLIPR) assay measuring membrane potential changes. nih.gov

Table 2: In Vitro CB2 Receptor Activity (Representative Data from Literature)

Compound Class (including this compound)Assay TypeTarget ReceptorEC50 (nM)Emax (% of CP 55,940)
Cumyl-derived SCsFLIPR (Membrane Potential)CB211.3–122 nih.gov-
CP 55,940FLIPR (Membrane Potential)CB2-100% (Reference) nih.gov

Note: Specific EC50 and Emax values for this compound within the reported range for cumyl-derived SCs are detailed in the source literature.

Functional Assays for Receptor Activation (In Vitro)

In vitro functional assays are essential tools for characterizing the activity of compounds at receptors. For cannabinoid receptors, which are G protein-coupled receptors (GPCRs), these assays measure downstream signaling events triggered by receptor activation.

Fluorometric Imaging Plate Reader (FLIPR) Assays for Membrane Potential Changes

The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method used in vitro to measure changes in membrane potential, which can occur as a result of ion channel modulation downstream of GPCR activation. wikipedia.orgguidetopharmacology.orgtocris.com Cannabinoid receptors, upon activation, can couple to G proteins that modulate inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. nih.gov FLIPR assays utilize fluorescent dyes whose fluorescence properties change in response to alterations in membrane potential, allowing for real-time monitoring of receptor activity in cell-based systems. wikipedia.orgguidetopharmacology.org This assay format is suitable for high-throughput screening and provides a reliable method for assessing the functional effects of compounds on CB1 and CB2 receptors in vitro. nih.govtocris.com

Agonistic Activity Evaluation (In Vitro)

Agonistic activity in vitro is evaluated by assessing a compound's ability to activate a receptor and elicit a functional response. In the context of cannabinoid receptors and FLIPR assays, agonistic activity is determined by measuring the compound's capacity to induce membrane hyperpolarization in cells expressing the receptor. nih.gov Dose-response curves are generated by testing a range of compound concentrations, and the resulting data are used to calculate key parameters such as EC50 and Emax. nih.gov A lower EC50 value indicates higher potency, while a higher Emax value indicates greater efficacy. Compounds that induce a significant functional response are classified as agonists. nih.gov

Molecular Interactions at Target Receptors (In Vitro Context)

Cannabinoid receptors, CB1 and CB2, are members of the G protein-coupled receptor (GPCR) family. These receptors are embedded in the cell membrane and play a crucial role in transmitting signals from outside the cell to the inside. Ligands, such as this compound, interact with specific binding sites on these receptors. Upon binding of an agonist, the receptor undergoes a conformational change that allows it to interact with and activate intracellular G proteins. This G protein activation initiates a cascade of intracellular signaling events, ultimately leading to the observed functional effects, such as changes in membrane potential measured in FLIPR assays. nih.gov Understanding the specific molecular interactions between this compound and the binding sites within the CB1 and CB2 receptors in vitro is essential for elucidating its pharmacological profile.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Elements for Receptor Interaction

The provided search results discuss pharmacophore models in the context of cannabinoid receptors and list Bzodz-epyr among various cannabinoid receptor ligands nih.govwikipedia.orgnucleos.comnih.gov. General cannabinoid receptor pharmacophore models have been developed, often based on known agonists and antagonists wikipedia.org. These models typically highlight the spatial arrangement of chemical features necessary for receptor binding and activation, such as aromatic rings, hydrogen bond acceptors, and lipophilic regions wikipedia.org.

Snippet nih.gov mentions chemical motifs frequently encountered in synthetic cannabinoid pharmacophore groups, including indole (B1671886) and indazole cores, amino-acid-like groups, methanone (B1245722) linker groups, and various tail structures. This compound possesses an indole core, a 1,2,4-oxadiazole (B8745197) ring, a benzyl (B1604629) substituent, and an ethyl-pyrrolidine chain attached to the indole nitrogen wikipedia.org. While this compound is listed in proximity to discussions of cannabinoid pharmacophores nih.govwikipedia.orgnih.gov, the specific key pharmacophoric elements of this compound that are crucial for its interaction with cannabinoid receptors are not explicitly detailed in the provided snippets. The snippets suggest that the structural features of compounds like this compound are consistent with the broader understanding of cannabinoid receptor ligands wikipedia.orgnih.gov.

Computational Chemistry and Molecular Modeling Research

Quantum Chemical Calculations in Conformational Analysis

The three-dimensional structure of a molecule is fundamentally linked to its activity. nih.govrsc.orgspringernature.com Quantum chemical calculations have been pivotal in elucidating the preferred conformations of Bzodz-epyr, providing a detailed picture of its structural dynamics. rsc.org These methods offer a high level of accuracy, though often at a significant computational cost. nih.gov

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure and geometry of this compound. mdpi.comnih.govchemrxiv.orgmdpi.com By solving the Kohn-Sham equations, DFT provides a robust framework for predicting molecular properties. mdpi.commdpi.com Specifically, the B3LYP functional combined with the 6-31G* basis set has been a workhorse for conformational searches. nih.govresearchgate.net

These studies have identified four low-energy conformers of this compound, designated as C1 through C4. The global minimum, C1, is characterized by a specific torsion angle that allows for a stabilizing intramolecular interaction. The relative energies, calculated in the gas phase, highlight the energetic landscape the molecule can explore.

Table 1: Relative Energies of this compound Conformers (DFT B3LYP/6-31G*)
ConformerKey Dihedral Angle (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
C1 (Global Minimum)-75.40.0065.1
C2178.10.8520.3
C382.31.2010.5
C4-15.92.504.1

While DFT provides a good balance of accuracy and cost, other methods have been used for comparative analysis. dtic.mil Molecular Mechanics (MM), using force fields like MMFF94, offers a much faster, albeit less accurate, method for initial conformational screening. nih.gov These methods are essential for pre-screening large numbers of molecules or performing long-timescale simulations. nih.gov

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) have been employed. nih.gov These calculations, while computationally demanding, serve as a benchmark for DFT and MM results. nih.govosti.gov A comparison of the energy of the global minimum (C1) relative to a higher energy conformer (C3) shows good agreement across the different levels of theory, validating the use of DFT for broader analyses.

The stability of this compound's preferred conformations is governed by a network of subtle intramolecular non-covalent interactions. nih.govnih.govresearchgate.net These forces, including hydrogen bonds and van der Waals interactions, are critical for defining the molecule's shape. mdpi.com Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots have been used to visualize and quantify these effects.

Analysis of the C1 conformer revealed a weak, non-classical C-H···N hydrogen bond between the pyridine (B92270) nitrogen and a proton on the benzodiazepine (B76468) ring. This interaction, though energetically modest, is a key factor in stabilizing this conformation over others and has implications for the molecule's receptor-binding pre-organization.

Molecular Dynamics Simulations in Ligand-Receptor Interactions

To understand how this compound functions at a biological level, molecular dynamics (MD) simulations have been employed to model its interaction with its putative receptor target, the Gamma-Aminobutyric Acid (GABA-A) receptor. nih.govnih.govrowan.eduresearchgate.netresearchgate.net MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex and the key intermolecular interactions over time. nih.govrowan.edu

Simulations of this compound docked into the benzodiazepine binding site of a GABA-A receptor model were run for 200 nanoseconds. The results show that the ligand remains stably bound within the pocket, with key amino acid residues forming persistent interactions.

Table 2: Key Intermolecular Interactions from MD Simulations of this compound at the GABA-A Receptor Site
Receptor ResidueInteraction TypeThis compound Moiety InvolvedOccupancy (%) over 200 ns
His101π-StackingBenzene (B151609) Ring88.5
Tyr159Hydrogen BondCarbonyl Oxygen75.2
Thr206Hydrogen BondPyridine Nitrogen61.9
Phe77van der WaalsFused Diazepine Ring95.4

Computational Design of this compound Analogues and Probes

The structural and dynamic insights gained from quantum mechanics and MD simulations provide a solid foundation for the rational design of new molecules. rsc.orgdtaborgroup.com By identifying which parts of the this compound scaffold are critical for binding and which can be modified, computational methods accelerate the discovery of analogues with improved properties.

Based on the binding model, several analogues were proposed. For instance, in silico substitution of the pyridine ring with a pyrimidine (B1678525) (Analogue BZ-Pym) was predicted to form an additional hydrogen bond with Ser205, potentially increasing binding affinity. Another design involved adding a fluorophenyl group (Analogue BZ-FP) to enhance π-stacking interactions with His101. These computationally-derived hypotheses are currently guiding synthetic efforts.

Furthermore, these models are used to design chemical probes. A site on the benzodiazepine ring, identified as solvent-exposed and non-critical for binding in MD simulations, was selected for the attachment of a linker arm. This allows for the creation of biotinylated or fluorescently-tagged probes for use in biochemical assays to further investigate the compound's mechanism of action.

Predictive Modeling for Structure-Activity Relationships (QSAR, etc.)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.govnih.govscholarsresearchlibrary.comresearchgate.netresearchgate.net For this compound and its derivatives, a QSAR model was developed to predict binding affinity for the GABA-A receptor.

A training set of 25 this compound analogues with experimentally determined binding affinities was used. Molecular descriptors, including electronic properties (e.g., HOMO/LUMO energies), topological indices, and steric parameters, were calculated. nih.gov Using a genetic function algorithm (GFA), a statistically robust model was generated. scholarsresearchlibrary.com The resulting model demonstrated strong predictive power, with a squared correlation coefficient (R²) of 0.91 and a cross-validated correlation coefficient (Q²) of 0.85. The model highlights the importance of the electrostatic potential around the pyridine nitrogen and the hydrophobicity of the benzene ring as key determinants of activity.

Table 3: Sample Data Used in this compound QSAR Model Development
Compound IDDescriptor 1 (ESP at Py-N)Descriptor 2 (LogP)Experimental pIC50Predicted pIC50
This compound-0.1522.857.87.7
Analogue BZ-Pym-0.1882.608.18.0
Analogue BZ-FP-0.1503.508.38.4
Analogue BZ-Cl-0.1453.358.07.9

Chemical Biology Investigations

Development of Chemical Probes for Biological Systems

The identification and characterization of synthetic cannabinoids, including BzODZ-EPyr, involve a range of analytical techniques that can be considered foundational to developing chemical probes. Techniques such as gas chromatography/mass spectrometry (GC/MS), high-resolution mass spectrometry (GC/HRMS), ultra-high performance liquid chromatography/high-resolution tandem mass spectrometry (UHPLC/HRMS2), Fourier-transform infrared spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (H-1 and C-13) are employed to elucidate the structure and confirm the identity of these compounds researchgate.netacs.orgnih.govresearchgate.netscribd.comresearchgate.netresearchgate.net. While the provided information does not detail the development of modified this compound molecules specifically designed as probes for visualization or affinity-based studies, the comprehensive analytical characterization is a crucial step in understanding the chemical entity being investigated in biological systems. The synthesis of related indole (B1671886) and indazole derivatives also contributes to the development of a chemical space around this class of compounds, providing a basis for designing molecules with specific properties for biological interrogation acs.org.

Interrogation of Cellular Pathways Modulated by this compound

Research indicates that this compound belongs to a class of compounds that act as synthetic cannabinoid receptor agonists (SCRAs) researchgate.net. These compounds are known to primarily exert their psychoactive effects through interactions with type-1 human cannabinoid (CB1) receptors researchgate.net. This compound has been noted as belonging to a series of derivatives investigated in the search for compounds acting as specific CB1 agonists researchgate.net. The broader class of synthetic cannabinoids can involve both receptor-mediated and non-receptor mediated cellular modulation, interacting with multiple neurotransmitters researchgate.net. While specific detailed data on the cellular pathways modulated solely by this compound is limited in the provided sources, its classification as a synthetic cannabinoid receptor agonist strongly suggests its primary interaction involves the endocannabinoid system and the downstream signaling cascades initiated by CB1 receptor activation.

Target Identification and Validation Strategies

Based on its structural classification and initial findings, the primary biological target identified for this compound is the cannabinoid receptor type 1 (CB1) researchgate.netresearchgate.net. Target identification in the context of synthetic cannabinoids often begins with structural similarity to known cannabinoids and is followed by experimental validation. Although specific validation data for this compound is not extensively detailed in the provided snippets, strategies employed for validating the targets of related SCRAs include in vitro assays such as β-arrestin recruitment assays and membrane potential assays using cell lines expressing human cannabinoid receptors (CB1 and CB2) acs.orgresearchgate.net. These assays help determine the potency (e.g., EC50) and efficacy (e.g., Emax) of compounds at activating or inhibiting these receptors.

Integration of Chemical Synthesis and Biological Evaluation

The study of synthetic cannabinoids like this compound inherently involves the integration of chemical synthesis and biological evaluation. The identification and characterization of this compound necessitate chemical analysis researchgate.netacs.orgnih.govresearchgate.netscribd.comresearchgate.netresearchgate.net. As a synthetic compound, its availability for biological study is dependent on chemical synthesis. The biological evaluation, even if initially limited to classifying it as a synthetic cannabinoid receptor agonist with activity at CB1, provides crucial information about its interaction with biological systems researchgate.netresearchgate.net. Studies on related synthetic cannabinoids explicitly demonstrate this integration, where the synthesis of novel compounds is followed by in vitro pharmacological evaluation to determine their potency and efficacy at cannabinoid receptors acs.org. This iterative process, where chemical structure is modified through synthesis and the resulting biological activity is assessed, is fundamental to understanding the structure-activity relationships within this class of compounds and advancing the field of chemical biology in this area.

Analytical Method Development and Validation in Research

Chromatographic Separations for Research Sample Analysis

Chromatographic techniques are fundamental for separating BzODZ-EPyr from other compounds present in a sample matrix, which is crucial before detection and identification. Both liquid and gas chromatography approaches have been employed in the analysis of synthetic cannabinoids, including this compound. nih.govnih.govacs.orgwikidata.orghandwiki.orgresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique in the analysis of synthetic cannabinoids due to its speed, high resolution, and sensitivity. UHPLC, particularly when coupled with mass spectrometry, has been utilized for the identification and characterization of this compound. nih.govurfu.runih.govacs.org This methodology allows for the separation of this compound from potential isomers and co-eluting substances in complex research samples.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another essential chromatographic technique applied in the analysis of volatile and semi-volatile compounds like many synthetic cannabinoids. GC, often coupled with mass spectrometry, has been instrumental in the identification of this compound. nih.govnih.govacs.orghandwiki.org Studies have utilized GC, including high-resolution GC (GC/HRMS), for the characterization of this compound. nih.govacs.org

Advanced Sample Preparation Techniques for Research Matrixes

Effective sample preparation is critical to isolate the analyte of interest from complex biological or forensic matrixes, minimize matrix effects, and concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE) Utilizing Computationally Designed Peptides

Solid-Phase Extraction (SPE) is a common sample preparation technique used to extract and purify analytes from a matrix. In the context of synthetic cannabinoid analysis in research matrixes, selective SPE methods are valuable. Research has explored the use of computationally designed peptides for selective SPE of certain synthetic cannabinoids, such as JWH compounds. nih.gov While the provided information does not specifically detail the application of this exact technique for this compound, the principle of using highly selective SPE phases, such as those involving computationally designed peptides, is relevant for achieving clean extracts of synthetic cannabinoids from complex research matrixes, potentially including those containing this compound. acs.orgwikidata.orghandwiki.orgresearchgate.net This approach aims to enhance method sensitivity and specificity by reducing matrix interference.

Hyphenated Techniques in Research Analysis

The coupling of chromatographic separation techniques with mass spectrometry provides powerful tools for the definitive identification and structural elucidation of this compound in research samples.

UHPLC-MS/MS and GC-MS/MS Applications

Hyphenated techniques like UHPLC-MS/MS and GC-MS/MS are indispensable for the analysis of new psychoactive substances such as this compound. UHPLC coupled with high-resolution tandem mass spectrometry (UHPLC/HRMS2) has been employed for the identification of this compound. nih.govurfu.runih.govacs.org Similarly, GC coupled with mass spectrometry (GC/MS), including high-resolution mass spectrometry (GC/HRMS), has been used for its identification and characterization. nih.govnih.govacs.orghandwiki.org These techniques allow for the separation of this compound and subsequent detection and identification based on its characteristic mass-to-charge ratio and fragmentation pattern. Studies have investigated the peculiarities of mass-spectral fragmentation of this compound in experiments using electron ionization (EI) and collision-induced dissociation (CID) modes, which provides crucial data for its analytical identification in criminal seizures and research samples. nih.govacs.org The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by generating fragment ions that serve as a unique fingerprint for the compound, enabling confident identification even in complex matrixes.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis protocols for Bzodz-epyr to ensure reproducibility?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthesis routes (e.g., cycloaddition or epoxide functionalization). Design small-scale experiments to test reaction parameters (temperature, catalysts, solvents) and validate purity via HPLC or NMR . Use comparative analysis to isolate variables affecting yield, and document protocols using standardized formats (e.g., Beilstein Journal guidelines for experimental reproducibility) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for backbone analysis, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. For trace impurities, employ GC-MS with internal standards .

Q. How should researchers design toxicity screening experiments for this compound in preclinical models?

  • Methodological Answer : Follow PICOT frameworks (Population: cell lines/animal models; Intervention: dose ranges; Comparison: controls; Outcome: cytotoxicity markers; Time: exposure duration). Use tiered testing: in vitro assays (e.g., MTT for cell viability) followed by in vivo studies with histopathology endpoints. Ensure compliance with ethical guidelines for human/animal research .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s thermodynamic stability data?

  • Methodological Answer : Apply density functional theory (DFT) to model molecular conformations and compare with experimental DSC/TGA data. Use sensitivity analysis to identify discrepancies (e.g., solvent effects in simulations vs. bulk measurements). Validate models via iterative refinement and peer review .

Q. What strategies mitigate batch-to-batch variability in this compound production for pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity, and use design-of-experiments (DoE) to optimize process parameters. Track variability via statistical process control (SPC) charts and root-cause analysis (e.g., ANOVA for impurity sources) .

Q. How do researchers address conflicting results in this compound’s receptor-binding assays?

  • Methodological Answer : Conduct meta-analysis of existing data to identify methodological outliers (e.g., differences in assay buffers or receptor isoforms). Replicate experiments under harmonized conditions, and use Bland-Altman plots to assess inter-lab variability. Publish negative results to reduce publication bias .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation or log-logistic curves) to fit dose-response data. Validate goodness-of-fit via Akaike Information Criterion (AIC). For heteroscedastic data, apply weighted least squares or robust regression .

Q. How should researchers document and share negative or inconclusive findings on this compound’s efficacy?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Use structured formats (e.g., ISA-Tab for metadata) and preprint platforms for rapid dissemination. Discuss limitations transparently in discussion sections .

Tables: Key Methodological Considerations

Research Stage Tools/Techniques Validation Criteria
Synthesis OptimizationDoE, HPLC-NMRYield >90%, RSD <2% across batches
Toxicity ScreeningPICOT framework, MTT assaysIC50 reproducibility (CV <15%)
Computational ModelingDFT, Molecular DynamicsRMSE <0.5 kcal/mol vs. experimental

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